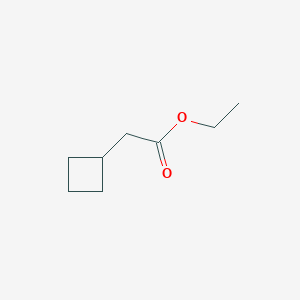

Ethyl 2-cyclobutylacetate

Descripción

Overview and Significance in Organic Synthesis and Medicinal Chemistry Research

Ethyl 2-cyclobutylacetate serves as a valuable building block in the field of organic synthesis. evitachem.com Its structure, which incorporates a cyclobutane (B1203170) ring and an ester functional group, allows for a variety of chemical transformations. This makes it a useful precursor for the creation of more complex organic molecules. evitachem.com In medicinal chemistry, the compound and its derivatives are explored for their potential biological activities. The cyclobutane moiety is of particular interest as it can influence a molecule's conformation and metabolic stability, which are critical factors in drug design. ru.nlnih.gov For instance, derivatives of similar cyclobutane-containing compounds have been investigated for their potential as antitumor agents. The unique three-dimensional structure of the cyclobutane ring offers opportunities for creating novel pharmacophores that can interact with biological targets in specific ways. nih.gov

Historical Context of Cyclobutane-Containing Compounds in Scientific Inquiry

The study of cyclobutane and its derivatives has a rich history dating back over a century. openmedicinalchemistryjournal.com Initially, the high ring strain of the four-membered ring posed a significant synthetic challenge. However, advancements in synthetic methodologies over the last few decades have made cyclobutane-containing molecules more accessible for research. openmedicinalchemistryjournal.com Historically, cyclobutane rings were identified in various natural products, including alkaloids from terrestrial and marine species, terpenes, and steroids. openmedicinalchemistryjournal.comnih.gov These natural products often exhibit significant biological activities, such as antimicrobial, and antitumor properties, which has spurred interest in the synthesis of their analogues. openmedicinalchemistryjournal.comnih.gov The incorporation of cyclobutane rings in pharmacologically active compounds is a relatively recent development, with carboplatin, a well-known anticancer drug, being a prominent example of a drug containing a cyclobutane derivative. ru.nl

Current Research Trends and Future Directions for this compound

Current research on this compound and related compounds is focused on several key areas. In organic synthesis, there is a continued effort to develop more efficient and stereoselective methods for the construction of the cyclobutane ring. nih.gov This includes the use of photocatalysis and transition-metal-catalyzed reactions to achieve novel transformations. organic-chemistry.org

In medicinal chemistry, researchers are actively exploring the use of this compound as a scaffold for the development of new therapeutic agents. The focus is on synthesizing libraries of derivatives and screening them for a wide range of biological activities. The ability of the cyclobutane ring to act as a bioisostere for other groups, such as phenyl rings or alkenes, is a particularly active area of investigation. ru.nlnih.gov This approach can lead to compounds with improved pharmacokinetic properties.

Future directions in the research of this compound are likely to involve its application in materials science, where the unique properties of the cyclobutane ring could be exploited to create novel polymers and other materials. evitachem.com Furthermore, as our understanding of the biological roles of cyclobutane-containing molecules grows, we can expect to see more targeted approaches to drug design that leverage the specific structural and electronic properties of this fascinating four-membered ring. The development of new analytical techniques will also play a crucial role in characterizing these molecules and their interactions with biological systems.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . evitachem.com

| Property | Value | Source |

| Molecular Formula | C8H14O2 | evitachem.com |

| Molecular Weight | 142.2 g/mol | evitachem.com |

| Appearance | Colorless liquid | evitachem.com |

| Boiling Point | ~180 °C | evitachem.com |

| Density | ~0.9 g/cm³ | evitachem.com |

| Refractive Index | ~1.42 | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water | evitachem.com |

Synthesis and Reactions

The primary method for synthesizing this compound is through the esterification of cyclobutylacetic acid with ethanol, typically in the presence of an acid catalyst like sulfuric acid. evitachem.com

Key chemical reactions involving this compound include:

Hydrolysis: It can be hydrolyzed back to cyclobutylacetic acid and ethanol. evitachem.com

Reduction: The ester can be reduced to 2-cyclobutylethanol (B1632531) using a reducing agent such as lithium aluminum hydride. evitachem.com

Nucleophilic Substitution: The ester group can be targeted by various nucleophiles. evitachem.com

Spectroscopic Data

While a detailed analysis is beyond the scope of this article, the structure of this compound can be confirmed using various spectroscopic methods. For instance, in proton NMR (¹H NMR) spectroscopy, one would expect to see characteristic signals for the ethyl group's protons and the protons on the cyclobutane ring and the adjacent methylene (B1212753) group. Similarly, carbon-13 NMR (¹³C NMR) would show distinct peaks for each unique carbon atom in the molecule.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-cyclobutylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIQOLOFKDUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558888 | |

| Record name | Ethyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-27-4 | |

| Record name | Ethyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Cyclobutylacetate

Established Synthetic Routes to Ethyl 2-cyclobutylacetate

Several foundational synthetic strategies have been effectively employed to produce this compound. These methods are well-documented in organic chemistry and provide reliable pathways to the target molecule.

The most direct method for synthesizing this compound is the Fischer esterification of cyclobutylacetic acid with ethanol. This acid-catalyzed reaction is a reversible process where the carboxylic acid and alcohol react to form an ester and water. organic-chemistry.orgacs.org

The mechanism involves several equilibrium steps. Initially, the carbonyl oxygen of cyclobutylacetic acid is protonated by an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. rsc.orgpatsnap.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. patsnap.com To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol or to remove water as it is formed. acs.orgrsc.org

Table 1: Fischer Esterification of Cyclobutylacetic Acid

| Reactants | Catalyst | Key Conditions | Product |

| Cyclobutylacetic Acid, Ethanol | H₂SO₄ (conc.) | Reflux, Excess Ethanol | This compound |

Nucleophilic substitution reactions provide an alternative route to the carbon skeleton and ester functionality of this compound. These methods can involve ring contraction of a larger ring system or the direct formation of the C-C bond adjacent to the ester group.

A sophisticated approach to synthesizing the cyclobutane (B1203170) ring system involves a ring contraction of a cyclopentanone (B42830) derivative. This can be achieved via the Favorskii rearrangement. libretexts.orgresearchgate.net The process begins with the α-halogenation of cyclopentanone to form 2-chlorocyclopentanone. When this α-haloketone is treated with a strong base, such as sodium ethoxide (NaOEt), it rearranges to form a cyclobutane derivative. libretexts.org

The mechanism is initiated by the deprotonation at the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) to form an enolate. researchgate.net This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. The ethoxide nucleophile then attacks the carbonyl carbon of this strained intermediate. libretexts.orgresearchgate.net The subsequent ring-opening of the cyclopropanone ring occurs to give the more stable carbanion, which leads to the formation of ethyl cyclopentanecarboxylate (B8599756) after protonation. This method effectively contracts a five-membered ring into a four-membered ring ester. libretexts.org

Table 2: Favorskii Rearrangement for Ring Contraction

| Starting Material | Base/Nucleophile | Intermediate | Product |

| 2-Chlorocyclopentanone | Sodium Ethoxide | Bicyclic cyclopropanone | Ethyl cyclopentanecarboxylate |

A classical bimolecular nucleophilic substitution (Sₙ2) reaction can also be envisioned for the synthesis of this compound. This pathway involves a one-step, concerted mechanism where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.

A plausible Sₙ2 approach would involve the reaction of a suitable cyclobutane-containing electrophile, such as cyclobutylmethyl bromide, with a nucleophile like the enolate of ethyl acetate (B1210297). The generation of the ethyl acetate enolate requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) under anhydrous conditions at low temperatures. This enolate then attacks the primary carbon of cyclobutylmethyl bromide, displacing the bromide ion and forming the new carbon-carbon bond in a single step. This reaction is sensitive to steric hindrance, and the use of a primary alkyl halide is ideal for an efficient Sₙ2 reaction.

One-pot tandem reactions, where multiple transformations occur sequentially in the same reaction vessel, offer an efficient and atom-economical approach. The malonic ester synthesis is a classic example that can be adapted into a one-pot procedure to yield this compound. nih.gov

This synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate. This nucleophile is then alkylated in the same pot with a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide) in an Sₙ2 reaction. The resulting product is a substituted malonic ester. The subsequent steps of saponification (ester hydrolysis) with a strong base, followed by acidification and thermal decarboxylation, are often carried out sequentially. For the synthesis of the target ester, the reaction can be stopped after the alkylation step, or a partial hydrolysis and decarboxylation could be controlled to yield the desired product. This tandem approach avoids the isolation of intermediates, saving time and resources.

Modern synthetic methodologies, including radical reactions, provide novel pathways for constructing carbon skeletons. Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions, which can then be used to form C-C bonds.

A potential radical-based synthesis of the cyclobutane core could involve a photoredox-catalyzed radical addition-polar cyclization cascade. For instance, an alkyl radical could be generated from an appropriate precursor and added to an alkene tethered to an alkyl halide. The resulting radical intermediate can then undergo a single-electron reduction to form an anion, which subsequently cyclizes via a 4-exo-tet pathway to form the cyclobutane ring. While not a direct synthesis of this compound, this method represents a state-of-the-art strategy for constructing the core cyclobutane structure, which can then be converted to the target ester through subsequent functional group manipulations.

Catalytic C-H Amination Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy in organic synthesis. Catalytic C-H amination introduces nitrogen-containing functional groups directly onto a carbon skeleton, avoiding the need for pre-functionalized starting materials.

Rhodium(II) carboxylate complexes are effective catalysts for the intramolecular amination of unactivated C(sp³)–H bonds using aryl azides as the nitrogen source nih.gov. This transformation is significant because it can functionalize strong C-H bonds typically found in saturated systems like cyclobutanes nih.gov. The reaction proceeds through the formation of a rhodium nitrene intermediate, which then inserts into a proximal C-H bond nih.gov.

This methodology has been applied to achieve highly enantioselective desymmetrizing C(sp³)–H amidation of cyclobutanes linked to an azine directing group chemrxiv.org. Using an electron-deficient Rh(III) complex with a specific chiral carboxylic acid as a ligand, enantioenriched cis-configured amido-cyclobutane products were obtained in high yields and with excellent enantiocontrol chemrxiv.org. Computational studies suggest the high selectivity arises from multiple non-covalent interactions in the transition state chemrxiv.org. DFT calculations have also been employed to understand the chemoselectivity of Rh(II)-catalyzed reactions of substituted aryl azides, showing a preference for C–H amination in certain ring systems over other potential pathways rsc.org.

A significant challenge in the functionalization of cyclobutanes is controlling which C-H bond reacts (regioselectivity), as there are often multiple potential sites for reaction. The C-H bonds in a cyclobutane ring possess greater 's' character and are stronger than those in unstrained alkanes, making their selective functionalization difficult nih.gov.

Studies have shown that the choice of catalyst is crucial for controlling the site-selectivity of C-H functionalization in arylcyclobutanes. By selecting the appropriate rhodium catalyst, functionalization can be directed to either the C1 or C3 position of the cyclobutane ring nih.gov. For instance, competition experiments revealed that certain C-H bonds on a cyclobutane ring can be more reactive than tertiary C-H bonds in unstrained systems when the correct catalyst is used nih.gov.

In palladium-catalyzed enantioselective C(sp³)–H arylation, tertiary alkylamine directing groups guide the catalyst to specific C-H bonds on the cyclobutane framework acs.org. Despite the lower reactivity of cyclobutane C-H bonds compared to those in cyclopropanes, this method successfully forges carbon-aryl bonds with high diastereoselectivity and enantiomeric ratios acs.org.

| Catalyst/System | Directing Group | Predominant Site of Functionalization | Reference |

| Rh₂(S-TCPTAD)₄ | Aryl | C1 (Benzylic) | nih.gov |

| Other Rh(II) Catalysts | Aryl | C3 | nih.gov |

| Pd(II)/Chiral Ligand | Tertiary Alkylamine | γ-Methylene | acs.org |

| Cp*Rh(III)/Chiral Acid | Azine | Methylene (B1212753) | chemrxiv.org |

Advanced Synthetic Strategies and Method Optimization

Optimizing reaction conditions is critical for maximizing the yield and selectivity of synthetic transformations leading to cyclobutane derivatives. Factors such as the choice of solvent and base can have a profound impact on the outcome of a reaction.

Solvent and Base Selection Effects on Reaction Outcomes

In the development of C-H functionalization reactions for cyclobutane synthesis, extensive optimization of reaction parameters is often required. The selection of solvent and base can dramatically influence reaction efficiency and selectivity.

For example, in the palladium-catalyzed monoarylation of a cyclobutane substrate, a screen of conditions revealed that fluorinated alcoholic solvents significantly enhance reaction yields nih.govacs.org. While reactions performed neat or in t-BuOH gave modest yields (30-42%), switching to trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) boosted the yield to 48% and 65%, respectively nih.govacs.org.

The choice of base and even its counterion can also be critical, particularly when controlling stereochemistry. In experiments aimed at inverting a stereocenter on a functionalized cyclobutane, different bases led to different product distributions acs.orgbaranlab.org. A hindered amine base like DBU showed some selectivity for the desired epimerization, but a notable counterion effect was observed with alkoxide bases. Potassium tert-butoxide favored epimerization at the C-3 ester, while lithium tert-butoxide favored the desired epimerization at the C-1 amide, highlighting the subtle but powerful influence of reaction components acs.orgbaranlab.org.

Table: Optimization of a Palladium-Catalyzed Monoarylation Reaction This table illustrates the effect of solvent on the yield of a C-H arylation reaction to form a functionalized cyclobutane.

| Entry | Solvent | Base/Additive | Temperature (°C) | Yield (%) |

| 1 | Neat | AgOAc | 110 | 30 |

| 2 | t-BuOH | Ag₂CO₃ / PivOH | 100 | 42 |

| 3 | TFE | Ag₂CO₃ / PivOH | 100 | 48 |

| 4 | HFIP | Ag₂CO₃ / PivOH | 100 | 65 |

Data sourced from studies on piperarborenine synthesis. nih.govacs.org

Temperature Control and Stoichiometry for Minimizing Side Products

In the synthesis of esters like this compound, precise control over reaction temperature and the molar ratios of reactants (stoichiometry) is critical for maximizing product yield and minimizing the formation of unwanted side products. The esterification reaction is a reversible process, and elevated temperatures, while increasing the reaction rate, can also promote side reactions such as dehydration of the alcohol reactant or decomposition of the product and reagents. google.combldpharm.com

Effective temperature management is essential. For instance, in related ester syntheses, maintaining the temperature below a certain threshold prevents the formation of byproducts. One common strategy involves controlling the reaction temperature to remain at a gentle reflux, ensuring the reaction proceeds efficiently without excessive energy input that could trigger undesirable pathways. For exothermic reactions, cooling systems may be necessary to dissipate heat and maintain a stable thermal environment.

Stoichiometry plays a crucial role in shifting the reaction equilibrium to favor product formation, in accordance with Le Chatelier's principle. Using one reactant in excess, typically the less expensive one such as the alcohol, can drive the reaction towards the ester product. However, an overly large excess can complicate purification processes. Therefore, identifying the optimal molar ratio is a key aspect of process optimization. Precise stoichiometry ensures that the limiting reagent is fully consumed, simplifying the isolation of the final product and reducing waste from unreacted starting materials.

| Parameter | Objective | Typical Strategy | Rationale |

|---|---|---|---|

| Temperature | Maximize reaction rate while minimizing side reactions (e.g., dehydration, decomposition). | Maintain a stable temperature, often at a gentle reflux. Use of cooling for highly exothermic steps. | Prevents thermal degradation of reactants and products and avoids energy-intensive conditions that favor alternative reaction pathways. google.com |

| Stoichiometry | Drive reaction equilibrium towards product formation and ensure complete consumption of the limiting reagent. | Use a slight excess of one reactant (commonly the alcohol). Molar ratios are carefully optimized based on empirical data. | Maximizes the conversion of the more expensive or complex reactant, simplifying purification and improving overall yield. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign practices, as outlined by the principles of Green Chemistry. researchgate.net In the context of this compound synthesis, these principles can be applied to reduce the environmental footprint by using safer solvents, alternative energy sources, and catalytic systems that minimize waste.

Safer Solvents: Traditional esterification reactions often employ hazardous solvents. Green chemistry encourages the substitution of these with safer alternatives. thieme-connect.com Acetonitrile (B52724), for example, is considered a greener replacement for chlorinated solvents like dichloromethane. thieme-connect.comoup.com Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, and lactic acid esters (e.g., ethyl lactate) are also gaining traction due to their low toxicity and biodegradability. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are two alternative energy inputs that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted synthesis can accelerate the rate of reaction, often leading to higher yields in a fraction of the time. Similarly, sonication (the use of ultrasound) can enhance reaction efficiency.

Catalysis: The use of reusable heterogeneous catalysts, such as solid acid catalysts, aligns with green chemistry principles by simplifying catalyst recovery and reducing waste. These catalysts can be easily filtered out of the reaction mixture and reused, unlike homogeneous catalysts like sulfuric acid which require neutralization and lead to salt waste.

| Green Chemistry Approach | Example | Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional solvents with acetonitrile, 2-MeTHF, or ethyl lactate. thieme-connect.comnih.gov | Reduces toxicity, environmental impact, and health hazards. thieme-connect.com |

| Alternative Energy Inputs | Microwave irradiation or ultrasound. researchgate.net | Significantly reduces reaction time and energy consumption. |

| Reusable Catalysts | Employing solid acid catalysts instead of mineral acids. | Minimizes waste, simplifies product purification, and allows for catalyst recycling. |

Derivatization and Analog Synthesis

Synthesis of Substituted this compound Analogs

Ethyl 2-(1-hydroxycyclopentyl)acetate is a valuable intermediate in organic synthesis. A high-yielding laboratory-scale synthesis involves a nucleophilic substitution reaction between cyclopentanone and ethyl 2-bromoacetate. nih.gov The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), which facilitates the formation of an enolate from cyclopentanone. This enolate then acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromoacetate to form the final product. The reaction is conducted under reflux conditions and achieves a high yield after purification. nih.gov

| Reactant 1 | Reactant 2 | Base | Conditions | Yield |

|---|---|---|---|---|

| Cyclopentanone | Ethyl 2-bromoacetate | Potassium Carbonate (K₂CO₃) | Reflux (40°C), 1 hour | 93.5% nih.gov |

The synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate and its distinct stereoisomers (cis and trans) can be achieved through the stereoselective reduction of a keto-ester precursor, Ethyl 2-(3-oxocyclobutyl)acetate. This precursor serves as a key intermediate for accessing the desired hydroxy-analogs.

The reduction of the ketone functionality in Ethyl 2-(3-oxocyclobutyl)acetate can be controlled to yield either the syn (cis) or anti (trans) diastereomer of the corresponding alcohol. This stereochemical control is accomplished by selecting appropriate reducing agents and reaction conditions that favor specific transition states. For example, chelation-controlled reductions, often employing reagents that can coordinate with an existing functional group, can provide high diastereoselectivity. The Narasaka-Prasad reduction (using a boron chelating agent and a hydride source) is a well-known method for achieving syn-diastereoselective reduction of β-hydroxy ketones, while other conditions can favor the anti product. By carefully choosing the reduction protocol, it is possible to synthesize specific stereoisomers of Ethyl 2-(3-hydroxycyclobutyl)acetate.

| Starting Material | Reaction Type | Key Reagents | Product Stereoisomers |

|---|---|---|---|

| Ethyl 2-(3-oxocyclobutyl)acetate | Stereoselective Ketone Reduction | Hydride reducing agents (e.g., NaBH₄) with or without chelating agents. | Ethyl 2-(cis-3-hydroxycyclobutyl)acetate and Ethyl 2-(trans-3-hydroxycyclobutyl)acetate. |

The synthesis of α-amino esters such as Ethyl 2-amino-2-cyclobutylacetate can be approached through several established methodologies. A classical route is the Strecker synthesis, which involves a three-component reaction between a ketone (cyclobutanone), ammonia (B1221849) (or an ammonia source), and a cyanide source (e.g., potassium cyanide). This forms an α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding α-amino acid and subsequently esterified to yield the desired ethyl ester.

For the preparation of specific stereoisomers, modern asymmetric synthesis provides more direct and efficient routes. Catalytic asymmetric methods, such as the enantioselective addition of nucleophiles to α-iminoesters, are powerful tools for creating chiral α,α-disubstituted α-amino acids with high enantiomeric purity. nih.govrsc.org These methods often employ a chiral catalyst that directs the approach of the nucleophile to one face of the imine, thereby establishing the desired stereocenter. Such strategies would allow for the synthesis of either the (R) or (S) enantiomer of Ethyl 2-amino-2-cyclobutylacetate by selecting the appropriate catalyst enantiomer.

| Synthetic Approach | Key Steps | Relevance |

|---|---|---|

| Strecker Synthesis | 1. Reaction of cyclobutanone (B123998) with NH₃ and KCN. 2. Hydrolysis of the resulting α-aminonitrile. 3. Esterification. | A classical, robust method for preparing racemic α-amino acids. |

| Asymmetric Catalysis | Enantioselective addition of a nucleophile to a cyclobutyl-derived α-iminoester using a chiral catalyst. nih.govrsc.org | A modern approach to directly synthesize enantiomerically enriched α-amino esters. |

Ethyl 2-bromo-2-cyclobutylacetate

Ethyl 2-bromo-2-cyclobutylacetate is a key intermediate, and its synthesis is crucial for the subsequent development of more complex cyclobutyl-containing molecules. The introduction of a bromine atom at the alpha-position to the ester carbonyl group activates the molecule for a variety of nucleophilic substitution and coupling reactions.

A plausible and widely used method for the α-bromination of carbonyl compounds is treatment with a suitable brominating agent. For esters like this compound, this is often achieved under acidic conditions or through the generation of an enolate intermediate. One common laboratory-scale reagent for such transformations is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator or an acid catalyst.

The mechanism for the acid-catalyzed α-bromination of an ester involves the formation of an enol intermediate. The ester is first protonated on the carbonyl oxygen by an acid catalyst, which increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine (or a bromine source like NBS), leading to the formation of an oxonium ion intermediate. Finally, deprotonation of this intermediate yields the α-brominated ester and regenerates the acid catalyst.

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C8H14O2 | Starting material |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | Brominating agent |

| Ethyl 2-bromo-2-cyclobutylacetate | C8H13BrO2 | Key intermediate |

Exploration of Novel Cyclobutyl-Containing Scaffolds

The presence of the bromine atom in Ethyl 2-bromo-2-cyclobutylacetate makes it a versatile building block for the synthesis of novel molecular scaffolds containing the cyclobutyl moiety. The cyclobutane ring is a desirable feature in medicinal chemistry as it can impart unique conformational constraints and metabolic stability to drug candidates. The exploration of new synthetic routes to incorporate this motif is therefore an active area of research.

One of the primary applications of α-bromo esters is in the alkylation of nucleophiles. The carbon atom bearing the bromine is electrophilic and readily undergoes substitution reactions. For instance, Ethyl 2-bromo-2-cyclobutylacetate can react with a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups at the α-position. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

For example, the reaction of Ethyl 2-bromo-2-cyclobutylacetate with primary or secondary amines can lead to the synthesis of α-amino esters, which are precursors to amino acids and peptidomimetics. Similarly, reaction with thiolates can yield α-thio esters, which are valuable intermediates in organic synthesis.

Furthermore, Ethyl 2-bromo-2-cyclobutylacetate can be employed in the synthesis of heterocyclic compounds. The reaction with binucleophilic reagents can lead to cyclization and the formation of various ring systems. For instance, reaction with a compound containing both an amine and a hydroxyl group could, through a sequence of nucleophilic substitution and intramolecular cyclization, lead to the formation of cyclobutyl-substituted lactones or lactams. A study by Al-Tel and co-workers, while focusing on a different bromoester, demonstrated the synthesis of 1,4-benzoxazines and pyrrol-2-ones, showcasing the utility of such intermediates in building heterocyclic scaffolds. researchgate.net

The development of novel cyclobutyl-containing scaffolds from Ethyl 2-bromo-2-cyclobutylacetate can also be achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could potentially be used to form new carbon-carbon bonds by coupling the α-position of the ester with various organometallic reagents or unsaturated systems. Although the direct use of α-bromo esters in such reactions can be challenging, their conversion to organozinc reagents (in a Reformatsky-type reaction) followed by cross-coupling is a viable strategy.

| Reaction Type | Reactant with Ethyl 2-bromo-2-cyclobutylacetate | Potential Product Scaffold |

| Nucleophilic Substitution | Amines (R-NH2) | α-Amino esters |

| Nucleophilic Substitution | Thiolates (R-S-) | α-Thio esters |

| Cyclization | Binucleophiles (e.g., amino alcohols) | Cyclobutyl-fused heterocycles |

| Cross-Coupling | Organoboronic acids (Suzuki) | α-Aryl/alkenyl cyclobutylacetates |

The research into these synthetic transformations allows for the creation of a diverse library of compounds featuring the cyclobutyl group, which can then be screened for various biological activities. The continued exploration of the reactivity of Ethyl 2-bromo-2-cyclobutylacetate will undoubtedly lead to the discovery of new and valuable molecular architectures.

Spectroscopic Characterization and Analytical Methodologies for Ethyl 2 Cyclobutylacetate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of Ethyl 2-cyclobutylacetate by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclobutyl and ethyl groups.

The chemical shifts observed in the NMR spectra of cyclobutyl derivatives are influenced by several factors, including electron density, anisotropy, and ring strain. In ¹H NMR, the protons on the cyclobutane (B1203170) ring typically appear in the range of δ 1.5-2.5 ppm. The methylene (B1212753) protons of the ethyl group adjacent to the oxygen atom are deshielded and appear further downfield, typically around δ 4.1 ppm, while the methyl protons of the ethyl group appear upfield, around δ 1.2 ppm.

Theoretical studies on cyclobutane have shown that the conventional understanding of shielding and deshielding effects can be complex. While it is often assumed that the C-C framework deshields adjacent protons, some studies suggest that the cyclobutane C-C framework actually shields the hydrogens. nih.gov The peculiar chemical shift of cyclobutane protons (δ 1.98) compared to larger cycloalkanes is a subject of ongoing theoretical investigation. nih.govresearchgate.net

In ¹³C NMR, the carbons of the cyclobutane ring exhibit shifts that are influenced by ring strain and substitution. Generally, the carbons of the cyclobutane ring in a derivative like this compound would be expected in the range of 20-40 ppm. The carbonyl carbon of the ester group is significantly deshielded and appears much further downfield, typically in the range of 170-180 ppm. The methylene carbon of the ethyl group is found around 60 ppm, and the terminal methyl carbon is observed around 14 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| CH₂ (ring) | ~1.8 - 2.2 | Multiplet |

| CH (ring) | ~2.5 | Multiplet |

| CH₂ (acetate) | ~2.3 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~173 |

| O-CH₂ | ~60 |

| CH₃ | ~14 |

| CH (ring) | ~40 |

| CH₂ (acetate) | ~38 |

| CH₂ (ring) | ~25 |

| CH₂ (ring) | ~18 |

Discrepancies in NMR spectral data for derivatives can arise from various factors, including solvent effects, temperature, and the presence of impurities. For cyclobutyl derivatives, conformational changes of the puckered ring can also lead to complex or unexpected spectra. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign proton and carbon signals and resolve structural ambiguities. These techniques help in establishing the connectivity between different parts of the molecule, thus providing a definitive structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the C-H bonds of the alkyl groups. A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester. Another characteristic band for the C-O single bond stretching of the ester is expected to appear in the range of 1000-1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the cyclobutyl and ethyl groups would be observed in the region of 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1740 | Strong |

| C-O (Ester) | ~1200 | Strong |

| C-H (sp³) | 2850-3000 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this compound, characteristic fragments would be expected from the cleavage of the cyclobutane ring and the ester functional group.

Predicted Mass Spectrometry Data for this compound (C₈H₁₄O₂) (MW: 142.19 g/mol )

| m/z | Possible Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 97 | [M - OCH₂CH₃]⁺ |

| 85 | [C₄H₅O₂]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [CO₂CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity.

Gas chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like this compound. nih.govajevonline.org In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components of the sample between the mobile gas phase and the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

For purity assessment, a sample of this compound is injected into the GC system. A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of the purity. iiste.orgresearchgate.net GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components in a mixture. researchgate.net

Column chromatography is another valuable technique for the purification of esters on a larger scale. sapub.org In this method, the sample is passed through a column packed with a solid adsorbent (stationary phase), and a liquid solvent (mobile phase) is used to elute the components. The separation is based on the differential adsorption of the components to the stationary phase. By collecting fractions of the eluent, the desired compound can be isolated in a pure form.

High-performance liquid chromatography (HPLC) can also be used for the analysis of esters, particularly for less volatile or thermally unstable compounds. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. orgchemboulder.comwpmucdn.comsigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). wpmucdn.com

For a compound like this compound, which is a non-polar ester, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). The ratio of these solvents would be optimized to achieve a good separation between the starting materials and the product, ideally with the product having a retention factor (Rƒ) of around 0.3-0.4 for optimal resolution. orgchemboulder.com Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or an iodine chamber. laboratuvar.com

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Reactant Spot (Rƒ) | Product Spot (Rƒ) | Observations |

| t = 0 min | 0.6 | - | Only the starting material is present. |

| t = 30 min | 0.6 | 0.35 | A new spot corresponding to the product appears. The reactant spot is still intense. |

| t = 60 min | 0.6 | 0.35 | The intensity of the product spot has increased, while the reactant spot has diminished. |

| t = 120 min | Faint | 0.35 | The reactant spot is barely visible, indicating the reaction is nearing completion. |

| Note: This data is illustrative and based on general principles of TLC for reaction monitoring. |

Flash Chromatography for Purification

Following the completion of a synthesis, Flash Chromatography is a commonly employed technique for the purification of the desired product on a preparative scale. researchgate.net This method utilizes a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column under pressure to separate the components of the mixture. wvu.edu

Table 2: Illustrative Flash Chromatography Purification of this compound

| Fraction Number | Volume (mL) | TLC Analysis (Product Spot Rƒ) | Purity |

| 1-5 | 50 | - | Contains non-polar impurities. |

| 6-10 | 50 | 0.35 | Pure this compound. |

| 11-13 | 30 | 0.35 (with tailing) | Contains product and more polar impurities. |

| Note: This data is hypothetical and serves as an example of a typical flash chromatography purification. |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. sielc.com Given that this compound is expected to be a volatile ester, GC would be an ideal method for assessing its purity and for quantitative analysis. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, producing a chromatogram.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used for the analysis of this compound. whitelabs.com While GC is often preferred for volatile compounds, HPLC can also be effective, particularly for non-volatile impurities that may be present. In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential interaction of the analytes with the stationary and mobile phases. For a relatively non-polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water would be a common choice.

Table 3: Representative GC and HPLC Analytical Parameters

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5) | Reversed-phase column (e.g., C18) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID) | UV Detector (at a low wavelength) or Refractive Index Detector |

| Typical Retention Time | Dependent on column temperature and flow rate | Dependent on mobile phase composition and flow rate |

| Note: These parameters are based on general analytical practices for similar compounds and are not derived from specific experimental data for this compound. |

Computational Chemistry and Theoretical Studies of Ethyl 2 Cyclobutylacetate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the behavior of Ethyl 2-cyclobutylacetate. These methods allow for the prediction of molecular geometries, energies, and various physicochemical properties.

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of accuracy and computational efficiency. DFT methods are used to investigate the electronic structure, potential energy surfaces, and reactivity of chemical systems. For intermediates relevant to this compound, such as related carbocations, DFT calculations have been instrumental.

Functionals like ωB97X-D and M06-2X, often paired with basis sets like 6-31+G(d,p) or 6-311+G, are commonly employed. For instance, calculations on related systems have used the M062X/6-311+G level of theory to determine the structures and relative energies of carbocation intermediates. d-nb.info High-level methods such as DLPNO-CCSD(T) with basis sets like Def2-TZVPP are sometimes used for single-point energy refinements to achieve higher accuracy. chemrxiv.orgacs.org These calculations help predict the stability of different isomers, the distribution of electron density, and the location of electrophilic or nucleophilic sites, thereby providing a theoretical basis for the molecule's reactivity. chemrxiv.orgacs.org DFT is also used to calculate vibrational frequencies to confirm that optimized geometries correspond to energy minima or transition states on the potential energy surface. chemrxiv.org

Table 1: Representative DFT Methods Used in Studies of Related Carbocations

| Method/Functional | Basis Set | Application |

|---|---|---|

| ωB97X-D | 6-31+G(d,p) | Geometry Optimization |

| M06-2X | 6-311+G** | Structure and Energy Calculations |

This table illustrates common DFT methods applied to study reactive intermediates structurally related to this compound.

Ab initio (from first principles) methods, such as Hartree-Fock theory, provide a rigorous quantum mechanical approach to studying molecular systems without empirical parameters. High-level ab initio calculations have been crucial in characterizing the fundamental properties of the cyclobutane (B1203170) ring, a core structural feature of this compound. nih.govsmu.edu These studies, using basis sets like 6-31G*, have accurately predicted the puckered geometry of cyclobutane and the energy barrier for its ring inversion. smu.edu Such calculations confirm that the puckered conformation is more stable than the planar one due to a combination of ring strain, torsional strain, and 1,3-hydrogen interactions. smu.edu

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for computational studies. While less common for detailed mechanistic investigations of small molecules, they can be useful for preliminary analysis of large systems or for molecular dynamics simulations where a vast number of calculations are required.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Conformational analysis investigates the relative energies of these different spatial arrangements and the barriers to their interconversion. libretexts.org

The conformational landscape of this compound is primarily defined by two features: the puckering of the cyclobutane ring and the rotation around the single bonds of the acetate (B1210297) side chain.

Cyclobutane Ring Puckering: The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain. Ab initio calculations have determined the equilibrium puckering angle (θ) for cyclobutane to be approximately 29.6-29.8 degrees. nih.govresearchgate.net The ring undergoes a rapid inversion process between two equivalent puckered forms through a higher-energy planar transition state. The calculated energy barrier for this inversion is around 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.gov The presence of the ethyl acetate substituent at the C2 position makes the two puckered conformations non-equivalent, with the substituent preferentially occupying the equatorial position to minimize steric hindrance. figshare.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for elucidating complex reaction mechanisms, particularly those involving transient carbocation intermediates, which are central to the chemistry of cyclobutyl and related systems.

The solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives often proceeds through common carbocation intermediates, leading to a mixture of products. Computational studies have been vital in mapping the potential energy surfaces of these cations and understanding their intricate rearrangements. d-nb.infobeilstein-journals.org

One of the most studied rearrangements in this area is the interconversion between cyclopropylcarbinyl and cyclobutyl cations. d-nb.info DFT calculations have shown that these reactions often occur in a stepwise manner. For example, a reaction starting from a cyclopropylcarbinyl mesylate can first form a cyclopropylcarbinyl cation. beilstein-journals.org This highly strained intermediate can then undergo a rapid ring-expansion rearrangement to form the more stable cyclobutyl cation. d-nb.infobeilstein-journals.org

Table 2: Computationally Studied Cationic Intermediates in Rearrangement Reactions

| Cation Type | Role in Mechanism | Key Computational Finding |

|---|---|---|

| Cyclopropylcarbinyl Cation | Initial Intermediate | Can rearrange via ring expansion to the cyclobutyl cation. beilstein-journals.org |

| Cyclobutyl Cation | Rearranged Intermediate | A stable energy minimum; precursor to cyclobutyl products. d-nb.info |

This table summarizes the roles of key carbocations involved in rearrangements relevant to cyclobutyl systems, as elucidated by computational studies.

Investigation of Carbocation Intermediates and Rearrangements

Hyperconjugation and Stabilization Effects in Silyl-Substituted Cations

In the context of a hypothetical silyl-substituted cyclobutyl cation derived from this compound, the silicon atom's electropositive nature and the stereoelectronic alignment of the C-Si bond with the empty p-orbital of the carbocation would be of primary interest. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, would be employed to quantify these interactions. mdpi.com The key interactions to investigate would be the donation of electron density from the σ(C-Si) or σ(C-C) bonds of the cyclobutyl ring into the vacant p-orbital of the cationic center.

The strength of this hyperconjugative stabilization would depend on several factors, including:

The position of the silyl (B83357) group relative to the cationic center.

The conformation of the cyclobutyl ring , which dictates the alignment of the interacting orbitals.

The nature of other substituents on the cyclobutyl ring.

Computational models would predict that conformations allowing for better overlap between the σ-bonding orbitals and the empty p-orbital would be energetically favored. The magnitude of this stabilization can be estimated by calculating the second-order perturbation energy (E(2)) between the donor and acceptor orbitals in NBO analysis. mdpi.com Studies on other systems have shown that hyperconjugation can significantly influence the stability and reactivity of carbocations. acs.orgresearchgate.net

Radical-Induced Rearrangement Mechanisms

The study of radical-induced rearrangements in molecules like this compound is a complex area of computational chemistry. rsc.org While specific studies on this exact molecule are not prominent, the behavior of related cyclobutylcarbinyl radicals provides a basis for theoretical investigation. The puckered nature of the cyclobutane ring introduces significant ring strain, which can be a driving force for rearrangement reactions. nih.gov

A common radical-induced rearrangement in such systems is the ring-opening of the cyclobutyl ring to form a more stable, open-chain radical. Computational methods, particularly Density Functional Theory (DFT), can be used to model the potential energy surface of these reactions. nih.gov Key aspects that would be investigated include:

The initial site of radical formation: Abstraction of a hydrogen atom from the cyclobutyl ring or the ethyl group would lead to different radical intermediates and potentially different rearrangement pathways.

The transition state for ring-opening: Locating the transition state structure and calculating its energy barrier would provide insights into the kinetics of the rearrangement.

The relative stability of the resulting radicals: The calculations would aim to determine whether the ring-opened radical is thermodynamically more stable than the initial cyclobutyl radical.

For instance, a radical centered on the carbon adjacent to the ester group could undergo β-scission of a C-C bond within the ring, leading to a homoallylic radical. The regioselectivity of this ring-opening would be influenced by the stability of the resulting radical, with pathways leading to more substituted and resonance-stabilized radicals being favored. rsc.org

Potential Energy Surface Calculations

Potential energy surface (PES) calculations are fundamental to understanding the conformational landscape and reaction dynamics of a molecule. For this compound, a full PES would be computationally demanding. However, specific aspects of the PES are of particular interest.

One key feature of the cyclobutane ring is its puckering motion. researchgate.net The ring is not planar and exists in a dynamic equilibrium between two puckered conformations. Computational methods can be used to calculate the energy barrier for this ring inversion. tamu.edu This is typically achieved by defining a puckering coordinate and calculating the energy of the molecule as this coordinate is varied. The results of such calculations provide information about:

The equilibrium puckering angle of the cyclobutyl ring.

The height of the energy barrier separating the two puckered conformations.

The vibrational frequencies associated with the puckering motion.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. drugdesign.org While specific SAR studies on this compound are not widely reported, computational approaches provide a powerful tool for conducting such investigations hypothetically.

A computational SAR study on a series of derivatives of this compound would typically involve the following steps:

Generation of a set of virtual analogs: This would involve systematically modifying the structure of this compound, for example, by changing the substituents on the cyclobutyl ring or altering the ester group.

Calculation of molecular descriptors: For each analog, a range of quantum chemical and molecular mechanics descriptors would be calculated. These can include:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Lipophilic properties: LogP (partition coefficient).

Development of a quantitative SAR (QSAR) model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to a measured or predicted activity.

Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with desired properties. nih.govchemrxiv.org For example, if the target activity is related to the binding of the molecule to a specific receptor, the QSAR model might reveal that a particular distribution of electrostatic potential on the molecular surface is crucial for strong binding.

Chemical Reactivity and Reaction Mechanisms Involving Ethyl 2 Cyclobutylacetate

Esterification Mechanisms

The formation of ethyl 2-cyclobutylacetate is typically achieved through the Fischer esterification reaction. This acid-catalyzed equilibrium reaction involves treating 2-cyclobutylacetic acid with ethanol. masterorganicchemistry.comucalgary.ca The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is crucial as it protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol). ucalgary.ca

Mechanism of Fischer Esterification:

Protonation: The carbonyl oxygen of 2-cyclobutylacetic acid is protonated by the acid catalyst. ucalgary.ca

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon. ucalgary.ca

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule. ucalgary.ca

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the this compound. masterorganicchemistry.com

Table 1: Key Factors in the Fischer Esterification of this compound

| Factor | Role in the Reaction | Example/Condition |

|---|---|---|

| Carboxylic Acid | Substrate providing the acyl group | 2-cyclobutylacetic acid |

| Alcohol | Nucleophile and often the solvent | Ethanol (in excess) |

| Acid Catalyst | Protonates the carbonyl, increasing its electrophilicity | H₂SO₄, TsOH |

| Equilibrium Control | Shifts the reaction towards products | Removal of water or use of excess alcohol |

Hydrolysis of the Ester Group

Ester hydrolysis is the reverse of esterification, cleaving the ester back into a carboxylic acid and an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the microscopic reverse of Fischer esterification. masterorganicchemistry.com The ester is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk An excess of water is used to drive the equilibrium toward the products: 2-cyclobutylacetic acid and ethanol. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis using a dilute alkali, such as sodium hydroxide (NaOH), is a more common and often preferred method. chemguide.co.uk This process, also known as saponification, is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt (sodium 2-cyclobutylacetate). chemguide.co.uk This salt is resistant to nucleophilic attack by the alcohol, preventing the reverse reaction. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The resulting products, after an acidic workup to protonate the carboxylate, are 2-cyclobutylacetic acid and ethanol. chemguide.co.uk

Table 2: Comparison of Hydrolysis Methods for this compound

| Condition | Catalyst/Reagent | Products (Initial) | Reversibility | Key Feature |

|---|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl | 2-cyclobutylacetic acid + Ethanol | Reversible | Requires excess water to drive to completion. chemguide.co.uk |

| Basic (Saponification) | NaOH or KOH | Sodium 2-cyclobutylacetate + Ethanol | Irreversible | Reaction goes to completion; products are easily separated. chemguide.co.uk |

Reactions with Organometallic Reagents

This compound reacts with strong organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce tertiary alcohols. libretexts.orgsaskoer.ca These powerful nucleophiles react with esters in a two-step process involving sequential addition-elimination-addition. libretexts.org

The mechanism begins with the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate from which the ethoxide ion (⁻OEt) is eliminated, yielding a ketone (cyclobutyl methyl ketone, if the reagent is CH₃MgBr). However, the resulting ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. libretexts.orgyoutube.com Therefore, a second equivalent of the organometallic reagent immediately adds to the ketone, forming a new tetrahedral intermediate. A final aqueous or weakly acidic workup protonates the resulting alkoxide to give the tertiary alcohol. Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and an excess of the organometallic reagent is used to ensure the reaction goes to completion. libretexts.org

Oxidation and Reduction Reactions

The ester functional group in this compound can be reduced, and the product of this reduction, an alcohol, can be subsequently oxidized. The ester itself is at a high oxidation state and is not susceptible to further oxidation by common reagents.

Esters are readily reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukni.ac.rsresearchgate.net The reaction of this compound with LiAlH₄ in a suitable solvent like tetrahydrofuran (THF) or diethyl ether yields 2-cyclobutylethanol (B1632531) and ethanol.

The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde (2-cyclobutylacetaldehyde). This aldehyde is immediately reduced by another hydride equivalent to form an alkoxide. Finally, an aqueous workup protonates the alkoxides to yield the two alcohol products. Because the intermediate aldehyde is more reactive than the starting ester, the reaction cannot be stopped at the aldehyde stage when using LiAlH₄. ni.ac.rs After the reaction, any excess LiAlH₄ is carefully quenched, often with ethyl acetate (B1210297), before the aqueous workup. reddit.com

Jones oxidation (using chromic acid, H₂CrO₄, generated from CrO₃ and H₂SO₄ in acetone) and Dess-Martin oxidation (using Dess-Martin periodinane, DMP) are methods for oxidizing alcohols. thermofisher.comorganic-chemistry.org this compound, being an ester, cannot be directly oxidized by these reagents. However, the primary alcohol product from its reduction, 2-cyclobutylethanol, can be oxidized.

Dess-Martin Periodinane (DMP): This is a mild and selective reagent that oxidizes primary alcohols to aldehydes under neutral conditions and at room temperature. thermofisher.comorganic-chemistry.orgwikipedia.org Treating 2-cyclobutylethanol with DMP in a solvent like dichloromethane would yield 2-cyclobutylacetaldehyde.

Jones Oxidation: This is a strong oxidizing agent. It will oxidize a primary alcohol like 2-cyclobutylethanol past the aldehyde stage to the corresponding carboxylic acid, which in this case would be 2-cyclobutylacetic acid.

It has been noted that under certain conditions, Dess-Martin Periodinane can be used to convert primary alcohols directly into carboxylic acids. rsc.org

Ring-Opening and Ring-Expansion Reactions of the Cyclobutyl Moiety

The cyclobutyl ring in this compound possesses significant ring strain (approximately 26 kcal/mol). This inherent strain can be a driving force for rearrangement reactions, particularly those involving the formation of a carbocation adjacent to the ring. Such reactions typically lead to more stable five-membered rings (cyclopentyl derivatives). ugent.be

While the ester itself is stable, the alcohol derivative, 2-cyclobutylethanol (obtained from reduction), can undergo such rearrangements. For example, treatment of 2-cyclobutylethanol with a strong acid could lead to the protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This unstable primary carbocation would likely undergo a rapid 1,2-hydride shift or, more relevantly, a ring-expansion. The migration of one of the C-C bonds of the cyclobutyl ring to the adjacent carbocationic center would relieve ring strain and form a more stable secondary cyclopentyl carbocation. This cation can then be trapped by a nucleophile or lose a proton to form an alkene, resulting in cyclopentene derivatives. ugent.be These rearrangements are a classic example of converting a cyclobutylmethyl system into a cyclopentyl system. ugent.beresearchgate.net

Radical Reactions and Their Applications

The cyclobutane (B1203170) ring of this compound, like other cycloalkanes, can undergo free-radical substitution reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The presence of the ester group can influence the regioselectivity of these reactions.

Theoretical Radical Halogenation:

A primary example of a radical reaction is halogenation (e.g., with chlorine or bromine) initiated by UV light or heat. The mechanism would likely proceed as follows:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two halogen radicals (2 Cl•).

Propagation:

A chlorine radical abstracts a hydrogen atom from the cyclobutane ring to form hydrogen chloride (HCl) and a cyclobutyl radical. The stability of the resulting radical determines the major site of abstraction. Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary. In this compound, hydrogen abstraction can occur at the C1, C2, or C3 positions of the cyclobutane ring. The C2 position, being adjacent to the ester group, might exhibit altered reactivity.

The cyclobutyl radical then reacts with a halogen molecule (Cl₂) to form a chloro-substituted this compound and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. This can involve two chlorine radicals, two cyclobutyl radicals, or a chlorine and a cyclobutyl radical.

The expected major and minor products would depend on the relative stability of the possible radical intermediates.

Table 1: Predicted Products of Radical Chlorination of this compound

| Reactant | Reagent | Conditions | Predicted Major Product(s) | Predicted Minor Product(s) |

| This compound | Cl₂ | UV light | Ethyl 2-chloro-2-cyclobutylacetate, Ethyl 2-(2-chlorocyclobutyl)acetate, Ethyl 2-(3-chlorocyclobutyl)acetate | Dichlorinated products, products from ring-opening |

Note: The precise distribution of products would require experimental determination.

Applications: Radical reactions, while sometimes difficult to control, can be synthetically useful for introducing functional groups onto an alkane scaffold. The resulting halogenated derivatives of this compound could serve as intermediates for further synthetic transformations, such as nucleophilic substitution or elimination reactions, to introduce a variety of other functional groups.

Stereoselective Transformations and Chiral Synthesis

This compound possesses a chiral center at the C2 position of the cyclobutane ring, meaning it can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are key aspects of chiral synthesis, particularly as chiral cyclobutane derivatives are important structural motifs in many biologically active molecules.

Enantioselective Synthesis:

The asymmetric synthesis of this compound could theoretically be achieved through several established methods:

Asymmetric Hydrogenation: Starting from an unsaturated precursor, such as ethyl 2-(cyclobuten-1-yl)acetate, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) could selectively produce one enantiomer.

Enzymatic Resolution: A racemic mixture of this compound could be resolved using enzymes, such as lipases. These enzymes can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted enantiomerically enriched ester.

Table 2: Potential Stereoselective Synthetic Routes to Enantiomerically Enriched this compound

| Starting Material | Method | Catalyst/Enzyme | Expected Outcome |

| Ethyl 2-(cyclobuten-1-yl)acetate | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | High enantiomeric excess of (R)- or (S)-Ethyl 2-cyclobutylacetate |

| (±)-Ethyl 2-cyclobutylacetate | Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Separation of one enantiomer as the ester and the other as the corresponding carboxylic acid |

Diastereoselective Transformations:

If this compound is already enantiomerically pure, subsequent reactions at other positions on the cyclobutane ring could be influenced by the existing stereocenter, leading to diastereoselective outcomes. For instance, the introduction of a new substituent could preferentially occur on the same side (syn) or the opposite side (anti) as the acetate group, depending on steric hindrance and the reaction mechanism.

The development of stereoselective methods for the synthesis and modification of this compound and related compounds is a valuable area of research, as it provides access to enantiomerically pure building blocks for the synthesis of complex target molecules in fields such as medicinal chemistry and materials science.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions of Ethyl 2-cyclobutylacetate Research

This compound is a structurally interesting ester with potential for various applications. While specific research on this compound is limited, its synthesis can be achieved through standard esterification methods. Its properties are largely inferred from those of similar esters and cyclobutane (B1203170) derivatives. The key contribution of studying this molecule lies in understanding how the strained cyclobutane ring influences its physical, chemical, and potentially biological properties.

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge is the lack of comprehensive experimental data for this compound. Its detailed spectroscopic characterization, physical properties, and toxicological profile are largely unexplored. Furthermore, its potential applications in fragrance, as a synthetic intermediate, and in materials science remain to be systematically investigated.

Proposed Future Research Directions and Potential Impact

Exploration of New Catalytic Transformations

Future research could focus on developing novel and more efficient catalytic methods for the synthesis of this compound and its derivatives. This could include exploring enzymatic catalysis or novel organometallic catalysts to improve yield and selectivity.

Advanced Spectroscopic and Computational Integration

A thorough spectroscopic analysis using advanced techniques (e.g., 2D NMR) combined with computational modeling would provide a deeper understanding of its conformational behavior and electronic structure. This knowledge would be invaluable for predicting its reactivity and designing new applications.

Expansion of Biological and Materials Applications

Systematic screening of this compound and related compounds for biological activity could uncover new pharmaceutical leads. In materials science, its incorporation into polymers could lead to the development of novel materials with tailored properties, such as enhanced thermal stability or biodegradability.

Q & A

Basic Research Questions

What are the recommended synthetic routes for Ethyl 2-cyclobutylacetate, and how do reaction conditions influence yield?

This compound can be synthesized via Fischer esterification , where cyclobutylacetic acid reacts with ethanol under acidic catalysis (e.g., sulfuric acid). Alternatively, alkylation of cyclobutylacetate salts with ethyl halides may be employed. Yield optimization requires precise control of temperature (typically 60–80°C for esterification) and stoichiometric ratios. Impurities from side reactions (e.g., transesterification) can be minimized by using anhydrous conditions and inert atmospheres . Comparative studies using GC-MS or NMR (as in Ethyl 2-phenylacetoacetate synthesis ) are critical for purity assessment.

What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the ester’s backbone, with characteristic signals for the cyclobutyl group (e.g., upfield protons due to ring strain) and ethyl ester moiety (δ ~1.2–1.4 ppm for CH, δ ~4.1 ppm for CH) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities and quantifies purity (>98% as per industry standards ).

- Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm) and cyclobutyl C-H bending modes.

How does the cyclobutyl group influence the compound’s physicochemical properties compared to linear-chain analogs?

The cyclobutyl group introduces steric strain and restricted rotation, increasing melting point and reducing solubility in nonpolar solvents compared to linear esters (e.g., Ethyl acetate ). Computational modeling (e.g., molecular dynamics simulations) can predict logP values and partition coefficients, which are critical for solubility studies .

Advanced Research Questions

What strategies mitigate steric hindrance during functionalization of this compound?

Steric effects from the cyclobutyl ring limit nucleophilic attack at the α-carbon. Strategies include:

- Microwave-assisted synthesis : Enhances reaction kinetics under high pressure, reducing steric limitations.

- Protecting group chemistry : Temporarily masking the ester group to direct regioselectivity.

- Catalytic methods : Transition-metal catalysts (e.g., Pd/Cu) enable selective cross-coupling reactions, as demonstrated in analogous phenylacetate systems .

How can computational modeling resolve contradictions in reaction mechanism studies?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via density functional theory (DFT) calculations. For example, modeling the activation energy of cyclobutyl ring opening under acidic vs. basic conditions clarifies dominant pathways. Cross-referencing computed intermediates with experimental C NMR shifts (e.g., carbonyl carbons at δ ~170 ppm ) validates hypotheses.

What methodologies are effective for studying the compound’s stability under varying thermal and pH conditions?

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and identifies degradation products.

- High-Performance Liquid Chromatography (HPLC) : Monitors hydrolysis rates at different pH levels (e.g., accelerated degradation in alkaline media).

- Kinetic studies : Arrhenius plots derived from time-resolved data predict shelf-life, aligning with stability protocols for similar esters .

How can researchers address discrepancies in reported spectroscopic data for this compound?

Contradictions in NMR or IR spectra often arise from solvent effects or impurities. Solutions include:

- Standardized solvent systems : Use deuterated solvents (e.g., CDCl) for NMR consistency.

- Comparative analysis : Cross-check with high-purity reference samples synthesized via validated routes .

- Collaborative verification : Share raw data via platforms like PubChem to establish consensus .

What in vitro assays are suitable for preliminary toxicity profiling of this compound?

- Ames test : Screens for mutagenicity using bacterial strains.

- Cytotoxicity assays : MTT or LDH release assays in human cell lines (e.g., HepG2) assess cell viability.

- Metabolic stability studies : Liver microsome incubations predict hepatic clearance. Safety protocols from analogous chlorosulfonylacetates should guide handling.

How can structure-activity relationship (SAR) studies optimize this compound for pharmaceutical applications?

- Molecular docking : Predicts binding affinity to target proteins (e.g., cyclin-dependent kinases).

- Bioisosteric replacement : Substituting the cyclobutyl group with spiro or bicyclic moieties enhances selectivity.

- Pharmacokinetic modeling : Correlates logD and plasma protein binding data with bioavailability, as seen in phenylacetate derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro